L-Alanine hydrochloride
Overview
Description
L-Alanine hydrochloride is the hydrochloride salt form of L-Alanine, an alpha-amino acid that is used in the biosynthesis of proteins. It is a non-essential amino acid, meaning that it can be synthesized by the human body and does not need to be obtained through the diet. L-Alanine is involved in various metabolic processes and is known for its role in glucose metabolism and energy production .
Mechanism of Action
Target of Action
L-Alanine hydrochloride primarily targets the alanine aminopeptidase (AAP) enzyme . This enzyme plays a crucial role in the metabolism of proteins and amino acids, which are essential for various physiological processes .
Mode of Action
This compound interacts with its target, the alanine aminopeptidase, by serving as a substrate for the enzyme . This interaction leads to the conversion of this compound into other metabolites, which can then participate in various biochemical reactions .
Biochemical Pathways
This compound is involved in several biochemical pathways. One of its primary roles is in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, L-Alanine can be converted into glucose through a process called gluconeogenesis . This process is crucial for maintaining energy balance in the body.
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its involvement in various physiological processes. For instance, it has been found to exhibit significant anti-proliferative and anti-bacterial activities . It has also shown potential as an anti-urolithiatic agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the form in which L-Alanine exists. At a certain pH value, nearly all the L-Alanine molecules exist as zwitterions . If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and L-Alanine becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged L-Alanine .
Biochemical Analysis
Biochemical Properties
L-Alanine hydrochloride participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-Alanine dehydrogenase (AlaDH), an oxidoreductase, plays a key role in the biosynthesis of L-Alanine from glucose . This enzyme is found in several bacteria species and is involved in microbial carbon and nitrogen metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, L-Alanine successfully inhibited the growth and in vitro proliferation of important human pathogens .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For instance, L-Alanine dehydrogenase (AlaDH) catalyzes the synthesis of L-Alanine from pyruvate, the final product of the EMP pathway . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, alanine supplementation by gavage for 4 weeks with 2000 mg/kg BW/day in rats indicated that this dose of alanine is well tolerated by the animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is produced industrially by decarboxylation of L-aspartate by the action of aspartate 4-decarboxylase . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers . LAT1 is predominantly expressed in cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .
Subcellular Localization
It is known that L-Alanine: 4,5-dioxovaleric acid aminotransferase (DOVA transaminase) activity was measured in murine liver, kidney, and spleen homogenates . This suggests that this compound may have different effects depending on its location within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Alanine hydrochloride can be synthesized through several methods. One common method involves the Strecker synthesis, where acetaldehyde reacts with ammonium chloride and sodium cyanide to form L-Alanine, which is then converted to its hydrochloride salt . Another method involves the decarboxylation of L-Aspartate using aspartate 4-decarboxylase .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using microorganisms such as Bacillus subtilis. These microorganisms are engineered to overproduce L-Alanine, which is then purified and converted to its hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: L-Alanine hydrochloride undergoes various chemical reactions, including:
Oxidation: L-Alanine can be oxidized to pyruvate by alanine dehydrogenase.
Reduction: It can be reduced to form alanine derivatives.
Substitution: The amino group can participate in substitution reactions to form different amino acid derivatives.
Common Reagents and Conditions:
Oxidation: Alanine dehydrogenase, NAD+ as a coenzyme.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various alkyl halides under basic conditions.
Major Products:
Oxidation: Pyruvate.
Reduction: Alanine derivatives.
Substitution: Substituted amino acids.
Scientific Research Applications
L-Alanine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a standard in amino acid analysis and in the synthesis of peptides.
Biology: Plays a role in studying protein structure and function.
Medicine: Investigated for its potential in treating metabolic disorders and as a component of parenteral nutrition solutions.
Industry: Used in the production of artificial sweeteners and as a flavor enhancer in the food industry .
Comparison with Similar Compounds
L-Serine: Another non-essential amino acid involved in protein synthesis.
L-Glycine: The simplest amino acid, involved in the synthesis of proteins and other important biomolecules.
L-Valine: An essential amino acid that must be obtained through the diet.
Uniqueness: L-Alanine hydrochloride is unique due to its role in glucose metabolism and its ability to be synthesized by the body. Unlike essential amino acids, it does not need to be obtained through the diet, making it a versatile compound in both biological and industrial applications .
Properties
IUPAC Name |
(2S)-2-aminopropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYVXUGGBVATGA-DKWTVANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208758 | |
Record name | L-Alanine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6003-05-0 | |
Record name | L-Alanine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6003-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Alanine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006003050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-alanine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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